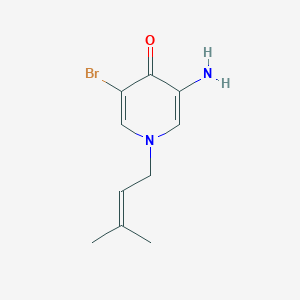

3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one

CAS No.:

Cat. No.: VC17510867

Molecular Formula: C10H13BrN2O

Molecular Weight: 257.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13BrN2O |

|---|---|

| Molecular Weight | 257.13 g/mol |

| IUPAC Name | 3-amino-5-bromo-1-(3-methylbut-2-enyl)pyridin-4-one |

| Standard InChI | InChI=1S/C10H13BrN2O/c1-7(2)3-4-13-5-8(11)10(14)9(12)6-13/h3,5-6H,4,12H2,1-2H3 |

| Standard InChI Key | PQFZZJVMMPAPPY-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCN1C=C(C(=O)C(=C1)Br)N)C |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a 1,4-dihydropyridine ring system, a partially saturated heterocycle that confers unique electronic properties compared to fully aromatic pyridines. The presence of a bromine atom at position 5 introduces steric bulk and electron-withdrawing effects, while the 3-amino group enhances hydrogen-bonding capacity . The 3-methylbut-2-en-1-yl side chain at position 1 provides lipophilicity, potentially influencing membrane permeability in biological systems.

Table 1: Key Molecular Descriptors

The SMILES string reveals critical structural features:

-

CC(=CCN1...: The 3-methylbut-2-enyl group (prenyl analog)

-

C(=O)C(=C1)Br: Ketone and bromine at positions 4 and 5

-

N): Amino group at position 3

Synthetic Methodologies

Condensation-Based Approaches

While no direct synthesis protocols for this compound are publicly documented, analogous 1,4-dihydropyridines are typically synthesized via Hantzsch-type condensations. A plausible route involves:

-

Precursor Preparation:

-

Bromination of a β-keto ester intermediate using bromosuccinimide (NBS)

-

Prenylation via alkylation with 3-methylbut-2-en-1-yl bromide

-

-

Cyclization:

Table 2: Hypothetical Reaction Parameters

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| Bromination | NBS, CCl₄, 0–5°C, 12 h | 65–70% |

| Prenylation | 3-methylbut-2-en-1-yl bromide, K₂CO₃, DMF, 80°C | 55% |

| Cyclization | NH₄OAc, EtOH, reflux, 6 h | 40–45% |

*Estimated based on analogous syntheses

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (calculated: ~2.1) suggests moderate lipophilicity, balancing the polar amino/ketone groups against the hydrophobic prenyl chain. Experimental solubility data are unavailable, but structural analogs show:

Spectroscopic Characterization

Key spectral signatures (predicted):

-

IR:

-

3280 cm⁻¹ (N–H stretch, amine)

-

1675 cm⁻¹ (C=O, conjugated ketone)

-

680 cm⁻¹ (C–Br stretch)

-

-

¹H NMR (DMSO-d₆, δ ppm):

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich dihydropyridine ring enables regioselective functionalization:

-

Nitration: HNO₃/H₂SO₄ at C-2 (meta to amino group)

-

Sulfonation: SO₃/H₂SO₄ at C-6 (para to bromine)

Nucleophilic Displacements

The bromine atom serves as a leaving group for cross-coupling reactions:

Industrial and Regulatory Considerations

Scalability Challenges

-

Prenylation: Requires expensive prenylating agents

-

Purification: Likely necessitates column chromatography due to polar byproducts

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume